Hexane-1,5-diamine dihydrochloride

Descripción general

Descripción

Hexane-1,5-diamine dihydrochloride is a useful research compound. Its molecular formula is C6H18Cl2N2 and its molecular weight is 189.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Hexane-1,5-diamine dihydrochloride, also known as Hexamethylene diamine, is a small molecule that has been experimentally studied It has been suggested to interact with agmatinase, a putative enzyme found in deinococcus radiodurans .

Biochemical Pathways

It is a monoalkylamine, a class of organic compounds containing a primary aliphatic amine group . This suggests that it may be involved in various biochemical reactions, particularly those involving amine groups.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound. This compound is a stable compound under normal storage conditions .

Análisis Bioquímico

Biochemical Properties

Hexane-1,5-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with agmatinase, an enzyme that catalyzes the hydrolysis of agmatine to putrescine and urea. This interaction is crucial for the regulation of polyamine metabolism, which is essential for cell growth and differentiation . Additionally, this compound can interact with other amine oxidases, influencing the metabolism of biogenic amines.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in polyamine biosynthesis and degradation, thereby altering the levels of polyamines within the cell . This modulation can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to agmatinase and other amine oxidases, affecting their activity and, consequently, the levels of polyamines in the cell . This binding can lead to the inhibition or activation of these enzymes, depending on the specific context and concentration of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote cell growth and differentiation by modulating polyamine metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and apoptosis . These threshold effects are important for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyamine biosynthesis and degradation pathways. It interacts with enzymes such as agmatinase and amine oxidases, influencing the levels of polyamines and other metabolites within the cell . These interactions can affect metabolic flux and the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within the cell . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. It can be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it allows the compound to interact

Actividad Biológica

Hexane-1,5-diamine dihydrochloride (HDDC), also known as 1,6-hexanediamine dihydrochloride, is a diamine compound with significant biological and pharmacological implications. This article delves into its biological activity, focusing on its toxicity, mutagenicity, and potential therapeutic applications based on diverse research findings.

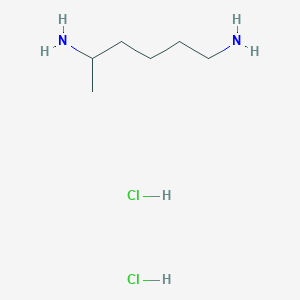

This compound is a simple aliphatic diamine characterized by the following chemical structure:

- Molecular Formula : CHClN

- CAS Number : 71976-70-0

The compound features two amine groups separated by a five-carbon chain, which contributes to its reactivity and biological interactions.

Acute Toxicity Studies

Toxicity studies have primarily focused on the inhalation and oral exposure routes. In a series of studies conducted by the National Toxicology Program (NTP), HDDC was administered to rats and mice at varying concentrations. Key findings include:

- Inhalation Studies : Animals were exposed to concentrations ranging from 0 to 800 mg/m³ for 6 hours daily over 12 days. High concentrations resulted in significant mortality, particularly in the highest exposure group (800 mg/m³), where all female rats and several male mice died .

- Clinical Signs : Observed symptoms included respiratory tract irritation, dyspnea, and nasal discharge. Histopathological evaluations revealed inflammation and necrosis in the respiratory mucosa of both species .

Subchronic Toxicity

In longer-term studies, no significant toxicity was observed at lower doses. The no-observed-adverse-effect level (NOAEL) for respiratory damage was determined to be 5 mg/m³. Additionally, reproductive studies indicated no adverse effects on fertility or offspring viability .

Mutagenicity Studies

HDDC has been evaluated for its mutagenic potential through various assays:

- In Vitro Tests : HDDC was tested in four strains of Salmonella typhimurium and cultured Chinese hamster ovary cells. Results indicated that HDDC did not induce mutagenic effects or chromosomal aberrations, even with metabolic activation .

- In Vivo Tests : A mouse micronucleus assay showed no increase in micronucleated erythrocytes, further supporting the conclusion that HDDC is not genotoxic .

Biological Applications

While primarily studied for its toxicological properties, HDDC also exhibits potential therapeutic applications:

Antimicrobial Activity

Recent studies have explored HDDC's efficacy against various bacterial strains. Research indicates that derivatives of hexanediamine compounds can act as dual inhibitors of bacterial topoisomerases, showing potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . These findings suggest that HDDC may have potential as a scaffold for developing new antimicrobial agents.

Summary of Findings

Aplicaciones Científicas De Investigación

Polymer Production

One of the primary uses of hexane-1,5-diamine dihydrochloride is in the synthesis of polymers. It serves as a key intermediate in producing polyamides and polyurethanes.

Table 1: Polymer Applications

| Application Type | Description |

|---|---|

| Polyamide Synthesis | Used to create nylon 66 through condensation with adipic acid. This application takes advantage of its bifunctional amine groups. |

| Polyurethane Production | Acts as a precursor for hexamethylene diisocyanate (HDI), which is used in various polyurethane formulations. |

| Cross-Linking Agent | Employed in epoxy resins to enhance mechanical properties and thermal stability. |

Pharmaceutical Applications

This compound is also utilized in medicinal chemistry. Its structural properties make it suitable for developing bioactive compounds.

Case Study: Drug Development

A study highlighted the use of hexane-1,5-diamine derivatives in synthesizing piperidine/cycloalkane isosteres for drug discovery. These compounds demonstrated potential as peptidomimetics, which are crucial in designing drugs that mimic natural peptides while offering improved stability and bioavailability .

Corrosion Inhibitors

In industrial applications, this compound functions as a corrosion inhibitor in lubricants and coatings. Its ability to form protective films on metal surfaces helps mitigate corrosion risks.

Table 2: Industrial Applications

| Application Type | Description |

|---|---|

| Lubricants | Enhances the stability and performance of lubricants by preventing metal corrosion. |

| Coatings | Used in protective coatings to prolong the life of metal components by reducing oxidation. |

Synthesis of Advanced Materials

The compound is involved in synthesizing advanced materials such as hydrogels and nanomaterials.

Case Study: Hydrogel Formation

Research has shown that hexane-1,5-diamine can be used to form hydrogels through direct amide bond formation with carboxyl-modified polymers like hyaluronic acid. These hydrogels have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Research and Development

Ongoing research into this compound focuses on enhancing its applications in biomedicine and materials science. The exploration of its derivatives continues to reveal potential uses in various innovative fields.

Propiedades

IUPAC Name |

hexane-1,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-6(8)4-2-3-5-7;;/h6H,2-5,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFREBBBNUFSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.